molecular formula C11H16O3 B13314801 2-(2-Methylpropanoyl)cycloheptane-1,3-dione

2-(2-Methylpropanoyl)cycloheptane-1,3-dione

Cat. No.: B13314801
M. Wt: 196.24 g/mol
InChI Key: NQIYIGYASUJYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropanoyl)cycloheptane-1,3-dione can be achieved through several synthetic routes. One common method involves the reductive ring expansion of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one . This process typically requires a nitrogen atmosphere, hexanes, triethylamine, and dichloroacetyl chloride. The reaction mixture is stirred for 12 hours, followed by further purification steps to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylpropanoyl)cycloheptane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. For instance, the alkylation of 2-methylcyclopentane-1,3-dione with 2-(1-naphthyl)ethyl bromide results in the formation of O-alkylation products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the alkylation reaction mentioned above yields O-alkyl derivatives .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-(2-methylpropanoyl)cycloheptane-1,3-dione

InChI

InChI=1S/C11H16O3/c1-7(2)11(14)10-8(12)5-3-4-6-9(10)13/h7,10H,3-6H2,1-2H3

InChI Key

NQIYIGYASUJYIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1C(=O)CCCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.